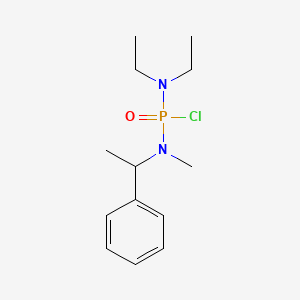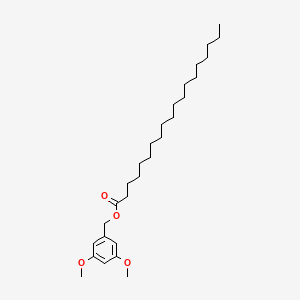
(3,5-Dimethoxyphenyl)methyl nonadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethoxyphenyl)methyl nonadecanoate is a chemical compound known for its unique structure and properties It is an ester derived from the combination of a (3,5-dimethoxyphenyl)methyl group and nonadecanoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxyphenyl)methyl nonadecanoate typically involves the esterification reaction between (3,5-dimethoxyphenyl)methanol and nonadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
(3,5-Dimethoxyphenyl)methyl nonadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (3,5-dimethoxyphenyl)methyl nonadecanoic acid.
Reduction: Formation of (3,5-dimethoxyphenyl)methyl nonadecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3,5-Dimethoxyphenyl)methyl nonadecanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3,5-Dimethoxyphenyl)methyl nonadecanoate involves its interaction with molecular targets through its ester functional group. The compound can undergo hydrolysis to release (3,5-dimethoxyphenyl)methanol and nonadecanoic acid, which may interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (3,4-Dimethoxyphenyl)methyl nonadecanoate
- (3,5-Dimethoxyphenyl)methyl octadecanoate
- (3,5-Dimethoxyphenyl)methyl hexadecanoate
Uniqueness
(3,5-Dimethoxyphenyl)methyl nonadecanoate is unique due to its specific combination of a (3,5-dimethoxyphenyl)methyl group with a long-chain nonadecanoic acid. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
189127-55-7 |
|---|---|
分子式 |
C28H48O4 |
分子量 |
448.7 g/mol |
IUPAC名 |
(3,5-dimethoxyphenyl)methyl nonadecanoate |
InChI |
InChI=1S/C28H48O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(29)32-24-25-21-26(30-2)23-27(22-25)31-3/h21-23H,4-20,24H2,1-3H3 |
InChIキー |
BWUCFDOQCIEYQK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=CC(=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide](/img/structure/B12554454.png)
![Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester](/img/structure/B12554472.png)

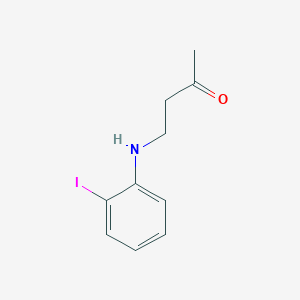
![3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile](/img/structure/B12554484.png)
![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)
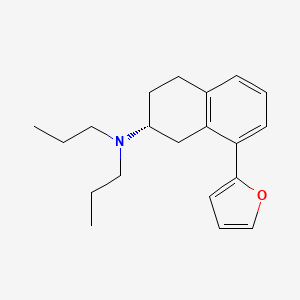
![2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate](/img/structure/B12554506.png)
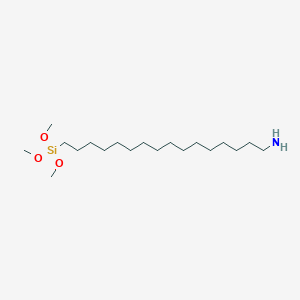
![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)

